molecular formula C13H10N6O4 B13033703 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13033703
M. Wt: 314.26 g/mol
InChI Key: FJVNBUQKMTUTQQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and multiple nitrogen atoms in the ring structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimido[5,4-e][1,2,4]triazine derivatives.

Scientific Research Applications

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C13H10N6O4

Molecular Weight

314.26 g/mol

IUPAC Name

1,6-dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H10N6O4/c1-17-12(20)9-11(15-13(17)21)18(2)16-10(14-9)7-3-5-8(6-4-7)19(22)23/h3-6H,1-2H3

InChI Key

FJVNBUQKMTUTQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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